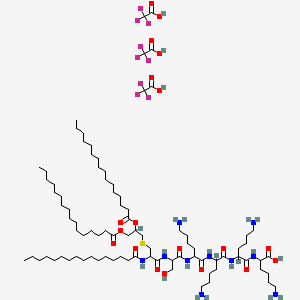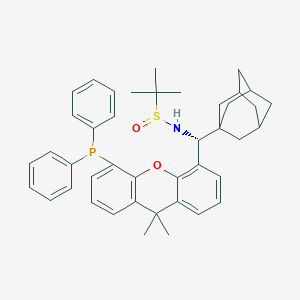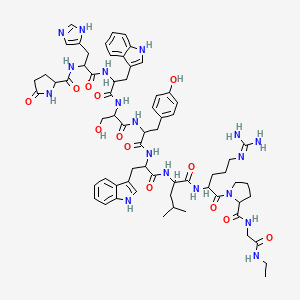![molecular formula C8H13NO3 B12301701 Methyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B12301701.png)
Methyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El hexahidro-1H-furo[3,4-c]pirrol-3a-carboxilato de metilo es un compuesto sintético que pertenece a la clase de compuestos furo[3,4-c]pirrol. Estos compuestos son conocidos por su capacidad de formar fuertes enlaces carbono-carbono y son altamente estables, lo que los hace útiles en diversas aplicaciones de investigación científica .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del hexahidro-1H-furo[3,4-c]pirrol-3a-carboxilato de metilo típicamente implica la condensación de ácidos carboxílicos con 2,4,4-trimetoxibutano-1-amina, seguida de una ciclación mediada por ácido para formar el anillo de pirrol . Este método es altamente tolerante a varios grupos funcionales, lo que lo hace versátil para diferentes aplicaciones sintéticas.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están ampliamente documentados, pero las rutas sintéticas mencionadas anteriormente se pueden escalar para aplicaciones industriales. El uso de catalizadores eficientes y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del compuesto.
Análisis De Reacciones Químicas
Tipos de reacciones
El hexahidro-1H-furo[3,4-c]pirrol-3a-carboxilato de metilo experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción se puede facilitar mediante agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir con reactivos como haluros de alquilo o cloruros de acilo.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, hidruro de litio y aluminio) y nucleófilos (por ejemplo, haluros de alquilo). Las reacciones se llevan a cabo típicamente bajo condiciones controladas de temperatura y presión para garantizar un alto rendimiento y selectividad.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de oxidación pueden producir ácidos carboxílicos, mientras que las reacciones de reducción pueden producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
El hexahidro-1H-furo[3,4-c]pirrol-3a-carboxilato de metilo tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Biología: La estabilidad y la reactividad del compuesto lo hacen útil en varios ensayos y estudios biológicos.
Medicina: Es instrumental en el diseño y la síntesis de nuevas estructuras farmacológicamente relevantes.
Mecanismo De Acción
El mecanismo de acción del hexahidro-1H-furo[3,4-c]pirrol-3a-carboxilato de metilo implica su interacción con objetivos moleculares y vías específicas. El compuesto puede actuar como un sustrato o inhibidor en varias reacciones bioquímicas, influyendo en la actividad de enzimas y otras proteínas. Los objetivos moleculares y las vías específicas involucrados dependen de la aplicación y el contexto de uso específicos .
Comparación Con Compuestos Similares
Compuestos similares
Cis-hexahidro-1H-furo[3,4-c]pirrol-3a-carboxilato de metilo: Un derivado de la misma clase de compuestos, conocido por su estabilidad y fuerte formación de enlaces carbono-carbono.
Hexahidro-1H-furo[3,4-c]pirrol: Otro compuesto de la misma clase, utilizado en diversas aplicaciones sintéticas y de investigación.
Singularidad
El hexahidro-1H-furo[3,4-c]pirrol-3a-carboxilato de metilo es único debido a sus características estructurales y reactividad específicas. Su capacidad de experimentar una amplia gama de reacciones químicas y su estabilidad lo convierten en un compuesto valioso en la investigación científica y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C8H13NO3 |
|---|---|
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
methyl 1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-11-7(10)8-4-9-2-6(8)3-12-5-8/h6,9H,2-5H2,1H3 |
Clave InChI |
ZTNCDZHEPMKBIQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C12CNCC1COC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Hydroxy-3-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12301632.png)


![2,4,6-Triiodo-N-methyl-3,5-bis[(2,3,4,5,6-pentahydroxyhexanoyl)amino]benzamide](/img/structure/B12301650.png)



![ethyl 2-[4-[(E)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]acetate](/img/structure/B12301671.png)

![[(5RS)-3-Cyclohexyl-5-methyl-4,5-dihydro-1,2-oxazol-5-yl]acetic Acid](/img/structure/B12301683.png)



